molecular formula C27H21BrFN5O3 B10857848 Canocapavir CAS No. 2137847-19-7

Canocapavir

カタログ番号: B10857848
CAS番号: 2137847-19-7
分子量: 562.4 g/mol
InChIキー: YGPZZDKSASSELG-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

化学反応の分析

カノカパビルは、以下を含むいくつかの種類の化学反応を受けます。

    酸化: カノカパビルは、特定の条件下で酸化されて、さまざまな酸化誘導体を生成する可能性があります。

    還元: この化合物は、還元反応を受けることもでき、還元誘導体の生成につながります。

    置換: カノカパビルは、特定の条件下で官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたカノカパビルの誘導体です .

4. 科学研究アプリケーション

カノカパビルは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Canocapavir has a wide range of scientific research applications, including:

生物活性

Canocapavir, also known as ZM-H1505R, is a novel antiviral agent classified as a capsid assembly modulator (CpAM) specifically targeting the hepatitis B virus (HBV). It has shown promising results in clinical trials and preclinical studies, demonstrating its potential as an effective treatment for chronic hepatitis B (CHB) infection. This article outlines the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and efficacy based on recent research findings.

This compound operates through a unique mechanism that enhances capsid assembly while inhibiting the envelopment of HBV. It binds to the hydrophobic pocket of the HBV core protein (HBc), inducing conformational changes that promote capsid formation without affecting intracellular levels of HBc protein. This action disrupts the normal lifecycle of HBV by preventing the encapsidation of viral RNA and DNA.

Key Findings on Mechanism

  • Capsid Formation : this compound significantly increases the formation of HBV capsids in a dose-dependent manner. In studies, it was shown to induce structural changes in capsids at concentrations as low as 1 µM .
  • Inhibition of Envelopment : The compound interrupts the interaction between HBc and large envelope proteins (LHBs), effectively blocking the egress of naked capsids from infected cells .
  • Conformational Changes : It induces notable conformational changes at the linker region of HBc, which are critical for its assembly and function .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical trials. A phase 1b trial involving treatment-naive CHB patients revealed:

  • Dosing and Plasma Concentrations : Patients received doses of 50 mg, 100 mg, or 200 mg daily for 28 days. The mean plasma trough concentrations increased proportionally with dosage, achieving levels significantly above the effective concentration for inhibiting HBV DNA synthesis (EC50 = 135 ng/mL) .
  • Decline in Viral Load : After treatment, significant reductions in HBV DNA and pregenomic RNA were observed:
    • 50 mg: -1.54 log10 IU/mL
    • 100 mg: -2.50 log10 IU/mL
    • 200 mg: -2.75 log10 IU/mL
    • Placebo: -0.47 log10 IU/mL .

Table: Pharmacokinetic Data

Dose (mg)Mean Plasma Trough ConcentrationHBV DNA Decline (log10 IU/mL)Pregenomic RNA Decline (log10 copies/mL)
502.7-fold-1.54-1.53
1007.0-fold-2.50-2.35
20014.6-fold-2.75-2.34
PlaceboN/A-0.47-0.17

Safety Profile

In clinical evaluations, this compound demonstrated a favorable safety profile:

  • Tolerability : Most adverse reactions were mild (grade I or II), with no serious adverse events reported during trials .
  • Withdrawal Rates : There were no withdrawals due to adverse effects, indicating good patient tolerance for the drug.

Case Studies and Clinical Trials

Recent studies have highlighted this compound's effectiveness in real-world settings:

  • Phase II Trials : Ongoing investigations are assessing long-term efficacy and safety in larger cohorts, focusing on its role as a first-line therapy for CHB.
  • Comparative Studies : this compound's antiviral activity is being compared with other CpAMs like Bay 41-4109 and JNJ-6379, where it has consistently shown superior capsid formation capabilities and lower cytotoxicity .

Summary of Clinical Trial Outcomes

A randomized multiple-dose escalation trial indicated that this compound effectively reduces viral loads while maintaining a low incidence of side effects, supporting its continued development as a therapeutic option for chronic hepatitis B patients.

特性

CAS番号

2137847-19-7

分子式

C27H21BrFN5O3

分子量

562.4 g/mol

IUPAC名

(2R)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m1/s1

InChIキー

YGPZZDKSASSELG-AREMUKBSSA-N

異性体SMILES

C1C(=O)N([C@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

正規SMILES

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。